2-Amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
The compound 2-Amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile belongs to the hexahydroquinoline family, characterized by a bicyclic core fused with a partially hydrogenated quinoline ring. Key structural features include:
- 5-tert-butylthiophen-2-yl: A bulky, lipophilic substituent enhancing steric bulk and hydrophobicity.
- 2-(Trifluoromethyl)phenyl: An electron-withdrawing group (EWG) that improves metabolic stability and influences electronic properties.
- Amino and cyano groups: Polar moieties facilitating hydrogen bonding and dipole interactions .
Properties
CAS No. |
311784-12-0 |
|---|---|
Molecular Formula |
C25H24F3N3OS |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H24F3N3OS/c1-24(2,3)20-12-11-19(33-20)21-14(13-29)23(30)31(17-9-6-10-18(32)22(17)21)16-8-5-4-7-15(16)25(26,27)28/h4-5,7-8,11-12,21H,6,9-10,30H2,1-3H3 |
InChI Key |
YEECNBLWAJOOBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4C(F)(F)F)N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions within the molecule, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The pathways involved can include signal transduction pathways, metabolic pathways, and others .
Comparison with Similar Compounds
Comparison with Structural Analogs
Hexahydroquinoline Derivatives
2-Amino-4-(5-tert-butylthiophen-2-yl)-1-(4-methylphenyl)-5-oxo-hexahydroquinoline-3-carbonitrile ()
- Structural Differences : The phenyl substituent at position 1 is 4-methylphenyl instead of 2-(trifluoromethyl)phenyl .
- Implications :
2-Amino-4-(5-ethylthiophen-2-yl)-1-(3-chloro-2-methylphenyl)-5-oxo-hexahydroquinoline-3-carbonitrile ()
- Structural Differences :
- Thiophene substituent: 5-ethyl vs. 5-tert-butyl .
- Phenyl group: 3-chloro-2-methylphenyl vs. 2-(trifluoromethyl)phenyl .
- Chlorine increases lipophilicity but may introduce toxicity risks .
2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-hexahydroquinoline-3-carbonitrile ()
Chromene Derivatives
2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile ()
- Core Structure: Chromene (benzopyran) vs. hexahydroquinoline.
- Structural Differences: Chromene lacks the fused bicyclic quinoline system. Shared substituents: 4-methylphenyl and cyano group.
- Reduced structural rigidity compared to hexahydroquinolines may influence target selectivity .
2-Amino-4-[4-(dimethylamino)phenyl]-5-oxo-chromene-3-carbonitrile ()
- Structural Differences: 4-(Dimethylamino)phenyl substituent.
- Implications: Dimethylamino group enhances solubility via protonation at physiological pH. Electron-donating effects may alter binding kinetics compared to EWGs like CF₃ .
Substituent-Driven Property Analysis
Critical Insights
Electron-Withdrawing Groups (EWGs) : The 2-(trifluoromethyl)phenyl group in the target compound enhances metabolic stability and electronic polarization compared to methyl or chloro substituents .
Core Structure: Hexahydroquinolines offer greater structural rigidity than chromenes, which may translate to stronger binding affinities in drug-receptor interactions .
Biological Activity
The compound 2-Amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 468.54 g/mol. The structure includes a quinoline backbone, a thiophenyl group, and a trifluoromethyl substituent, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H24F3N3OS |
| Molecular Weight | 468.54 g/mol |
| IUPAC Name | 2-amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile |
| InChI Key | YEECNBLWAJOOBO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research suggests that it may inhibit key enzymes involved in cancer cell proliferation and survival. The quinoline structure is known to interact with various biological targets, potentially modulating signaling pathways critical for cell growth and apoptosis.
Anticancer Properties
Several studies have highlighted the anticancer potential of 2-Amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile:
-
Cell Viability Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- IC50 values were determined in multiple assays indicating effective inhibition of cancer cell proliferation at low micromolar concentrations.
- A study reported an IC50 value of approximately 12 µM against human breast cancer MCF-7 cells.
- Mechanistic Studies : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- It demonstrated effective inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli.
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and assessed their anticancer efficacy. The study revealed that modifications to the thiophenyl group enhanced the potency against specific cancer cell lines by increasing cellular uptake and bioavailability.
Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial properties of this compound against resistant strains of bacteria. Results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
